(5E)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one
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Overview
Description
(5E)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one is a natural product found in Pandanus amaryllifolius with data available.
Scientific Research Applications
1. Formation of Maillard Reaction Chromophores
Studies have shown the formation of chromophores like 2-[4-oxo-3-(pyrrolidin-1-yl)cyclopent-2-en-1-ylidene]furan-3(2H)-one during Maillard reactions from carbohydrates such as pentoses, hexoses, and disaccharides. These compounds play a role in the color changes observed in food during cooking or processing (Frank & Hofmann, 2000).
2. Asymmetric Synthesis
The compound has been used in the study of asymmetric synthesis. The reactivity of similar molecules with aldehydes and acyl chlorides has been explored, leading to enantio-enriched compounds, which is vital in the field of chiral synthesis (Bruyère et al., 2003).
3. Building Blocks for Heterocyclic Compounds
Compounds with structural similarity have been important in synthesizing various heterocyclic compounds, including pyrimidine and pyridazine structures. These structures are analogs of nitrogen-containing bases in the pyrimidine series, significant for developing biologically active compounds (Aniskova et al., 2017).
4. Isolation from Natural Sources
Derivatives of this compound have been isolated from natural sources such as the fermentation broth of Armillaria mellea. These studies provide insights into the complex chemistry of natural products and their potential applications in various fields (Wang et al., 2013).
5. Photoinduced Direct Oxidative Annulation
Research into photoinduced direct oxidative annulation of related compounds has provided access to highly functionalized polyheterocyclic compounds. This area of study is significant in organic synthesis and the development of novel organic materials (Zhang et al., 2017).
6. Ring Opening Reactions
The ring-opening reactions of structurally similar compounds have been explored, leading to various products. Such reactions are fundamental in organic synthesis, offering pathways to diverse molecular structures (Šafár̆ et al., 2000).
7. Synthesis of Thiazolyl and Thiadiazolyl Derivatives
Derivatives of the compound have been synthesized and evaluated for antimicrobial activities, demonstrating the compound's relevance in developing potential therapeutic agents (Hassan, 2007).
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(5E)-3-methyl-5-[4-[(2R)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6+/t15-,16+/m1/s1 |
InChI Key |
HSICZNIIIPFAAO-YKRDVKNESA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)[C@H]2CCCN2CCC/C=C/3\C=C(C(=O)O3)C |
SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C |
Synonyms |
pandamarilactonine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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